METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2,2-DIMETHYLPROPANAMIDO)BENZOATE
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Overview
Description
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2,2-DIMETHYLPROPANAMIDO)BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a benzyl group and a benzoate ester, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2,2-DIMETHYLPROPANAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the piperazine ring. The benzyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the benzoate ester via esterification. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Industrial methods also focus on minimizing waste and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2,2-DIMETHYLPROPANAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce amines or alcohols
Scientific Research Applications
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2,2-DIMETHYLPROPANAMIDO)BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2,2-DIMETHYLPROPANAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-methylpiperazin-1-yl)benzoate
- Methyl 4-[2-(4-benzylpiperazin-1-yl)ethoxy]benzoate
Uniqueness
Compared to similar compounds, METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2,2-DIMETHYLPROPANAMIDO)BENZOATE stands out due to its specific substitution pattern and the presence of the dimethylpropanoyl group
Properties
Molecular Formula |
C24H31N3O3 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
methyl 4-(4-benzylpiperazin-1-yl)-3-(2,2-dimethylpropanoylamino)benzoate |
InChI |
InChI=1S/C24H31N3O3/c1-24(2,3)23(29)25-20-16-19(22(28)30-4)10-11-21(20)27-14-12-26(13-15-27)17-18-8-6-5-7-9-18/h5-11,16H,12-15,17H2,1-4H3,(H,25,29) |
InChI Key |
XALLSAHMZPJVAY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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